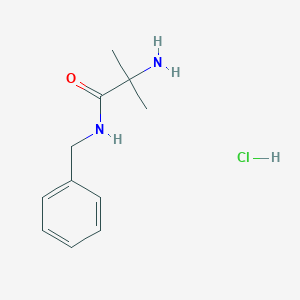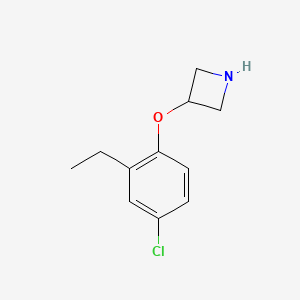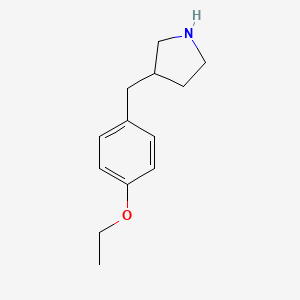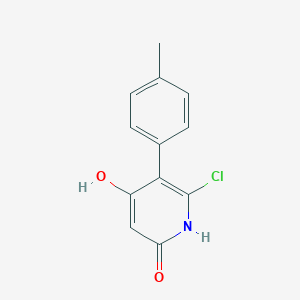
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol
Vue d'ensemble
Description
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol, also known as CMP, is a compound belonging to the class of organic compounds known as pyridines. It is an aromatic heterocyclic compound with a six-membered ring structure containing one nitrogen and five carbon atoms. CMP has a variety of applications in the fields of chemistry and biology, including synthesis, research, and drug development.
Applications De Recherche Scientifique
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol has a wide range of scientific research applications. It is used in the synthesis of organic compounds, including drugs and other pharmaceuticals. It is also used to study the structure and function of proteins, enzymes, and other biological molecules. 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol is also used as a reagent in the synthesis of other compounds, such as polymers and dyes.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially influencing various biological processes.
Biochemical Pathways
Related compounds have been shown to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol also has several limitations. It is not very stable and can degrade over time, and it can interfere with the activity of other compounds in the experiment.
Orientations Futures
The potential applications of 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol are still being explored. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol could be used in the development of new drugs and other pharmaceuticals. Finally, 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol could be used in the synthesis of novel polymers and dyes.
Propriétés
IUPAC Name |
6-chloro-4-hydroxy-5-(4-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-2-4-8(5-3-7)11-9(15)6-10(16)14-12(11)13/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFEPYLFAREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=O)C=C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)
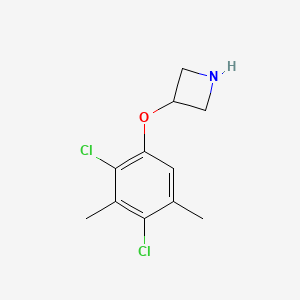
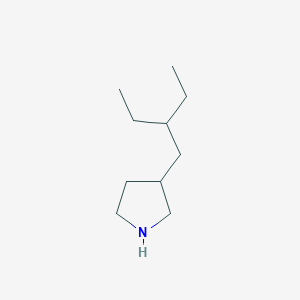

![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)
![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)


